Erioside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erioside typically involves the extraction from natural sources like Lasiosiphon eriocephalus. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction process .
Chemical Reactions Analysis
Types of Reactions: Erioside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Erioside has a wide range of scientific research applications:
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has shown promise in treating conditions such as asthma, diabetes, and cancer.
Industry: The compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals.
Mechanism of Action
Erioside exerts its effects through various molecular targets and pathways. It is known to interact with enzymes and receptors involved in inflammatory and metabolic processes. The compound’s antitussive and antiasthmatic effects are attributed to its ability to modulate the activity of specific receptors in the respiratory system . Additionally, its hypoglycemic and anti-tumor activities are linked to its influence on metabolic pathways and cell proliferation .
Comparison with Similar Compounds
Erioside can be compared with other coumarin glucosides and phenolic compounds:
Similar Compounds: Mulberroside A, Scopolin, and Esculetin.
Uniqueness: this compound stands out due to its diverse biological activities and its presence in specific plant species.
Properties
IUPAC Name |
6,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c16-4-7-9(19)10(20)11(21)15(23-7)25-14-6(17)3-5-1-2-8(18)24-13(5)12(14)22/h1-3,7,9-11,15-17,19-22H,4H2/t7-,9-,10+,11-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWDYBVVCXLYFO-ZAPJGREFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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